O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H17NO5 |
|---|---|
Molecular Weight |
219.23 g/mol |
IUPAC Name |
(2S)-2-amino-3-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]propanoic acid |
InChI |
InChI=1S/C9H17NO5/c1-9(2,3)15-7(11)5-14-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m0/s1 |
InChI Key |
OWWAJFUNIXPXLF-LURJTMIESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)COC[C@@H](C(=O)O)N |
Canonical SMILES |
CC(C)(C)OC(=O)COCC(C(=O)O)N |
Origin of Product |
United States |
Advanced Methodologies for Structural Analysis and Characterization of O 2 Tert Butoxy 2 Oxoethyl L Serine Derivatives
Spectroscopic Techniques for Structural Confirmation
Spectroscopic methods are indispensable tools for the unambiguous confirmation of the chemical structure of O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are two of the most powerful techniques utilized for this purpose.
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Positional Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, providing critical information about the carbon-hydrogen framework and the stereochemistry of chiral centers. For this compound, both ¹H and ¹³C NMR are employed to confirm its structure and ascertain the integrity of its stereocenter.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different protons in the molecule. The α-proton (Hα) adjacent to the amino and carboxyl groups would appear as a multiplet, with its chemical shift influenced by the neighboring functional groups. The two β-protons (Hβ) on the carbon attached to the ether oxygen would be diastereotopic and thus exhibit distinct chemical shifts and a geminal coupling. The tert-butoxy (B1229062) group would present a characteristic sharp singlet integrating to nine protons, a hallmark of this protecting group. The protons of the tert-butyl ester group would also appear as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. Key expected signals would include those for the carbonyl carbons of the carboxylic acid and the ester, the α-carbon, the β-carbon, and the quaternary and methyl carbons of the two tert-butyl groups. The chemical shifts of the α- and β-carbons are particularly important for confirming the amino acid backbone. chemicalbook.com
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| α-CH | Multiplet | ~55-60 |
| β-CH₂ | Diastereotopic Multiplets | ~65-70 |
| Carboxyl C=O | - | ~170-175 |
| Ester C=O | - | ~168-172 |
| Ester O-C(CH₃)₃ | - | ~80-85 |
| Ester C(CH₃)₃ | Singlet | ~27-29 |
| Ether O-C(CH₃)₃ | - | ~73-78 |
| Ether C(CH₃)₃ | Singlet | ~27-29 |
Note: These are predicted values based on known chemical shifts of L-serine and its derivatives and may vary from experimental values.
Utility of Mass Spectrometry (MS) for Molecular Weight Verification and Fragmentation Pattern Interpretation
Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, MS is crucial for confirming its molecular formula and for providing evidence of its structural components.
Molecular Weight Verification: The exact mass of the protonated molecule [M+H]⁺ of this compound can be determined with high accuracy using high-resolution mass spectrometry (HRMS). This provides unequivocal confirmation of its elemental composition.
Fragmentation Pattern Interpretation: Upon collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS), the protonated molecule will break apart in a predictable manner, yielding characteristic fragment ions. The fragmentation of serine and its derivatives typically involves losses of small neutral molecules such as water (H₂O), carbon monoxide (CO), and the entire carboxyl group (COOH). researchgate.netwiley-vch.de For this compound, characteristic fragmentations would also include the loss of one or both tert-butyl groups as isobutene (C₄H₈), and cleavage of the ether and ester bonds. Analysis of these fragment ions allows for the reconstruction of the molecule's structure. For instance, the loss of 56 Da (C₄H₈) or 100 Da (C₅H₈O₂) would be indicative of the tert-butyl groups.
Table 2: Predicted Key Fragment Ions in the Mass Spectrum of [this compound+H]⁺
| m/z (Mass-to-Charge Ratio) | Proposed Fragment Structure/Loss |
| [M+H]⁺ - 56 | Loss of isobutene from the tert-butyl ester |
| [M+H]⁺ - 56 | Loss of isobutene from the tert-butyl ether |
| [M+H]⁺ - 100 | Loss of tert-butoxycarbonyl group |
| [M+H]⁺ - 101 | Loss of the tert-butoxyacetic acid moiety |
| [M+H]⁺ - 45 | Loss of the carboxyl group (COOH) |
| [M+H]⁺ - 18 | Loss of water (H₂O) |
Note: The relative intensities of these fragments will depend on the specific MS/MS conditions.
Chromatographic Separations for Purity Assessment and Isolation
Chromatographic techniques are fundamental for both the analysis of the purity of this compound and for its isolation from reaction mixtures. High-Performance Liquid Chromatography (HPLC) and its coupling with Mass Spectrometry (LC-MS) are the most widely used methods.
High-Performance Liquid Chromatography (HPLC) for Analytical and Preparative Purposes
High-Performance Liquid Chromatography (HPLC) is a versatile technique used for the separation, identification, and quantification of components in a mixture.
Analytical HPLC: For the purity assessment of this compound, reversed-phase HPLC (RP-HPLC) is commonly employed. A C18 column is often used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with an acid modifier such as formic acid or trifluoroacetic acid to improve peak shape. researchgate.netnih.gov The purity of the sample is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. A typical analytical method would involve a gradient elution to ensure the separation of any potential impurities with different polarities.
Preparative HPLC: When high-purity this compound is required, preparative HPLC is the method of choice for its isolation. The principles are the same as analytical HPLC, but larger columns and higher flow rates are used to handle larger sample quantities. Fractions are collected as they elute from the column, and those containing the pure compound are combined.
Table 3: Typical HPLC Parameters for the Analysis of Serine Derivatives
| Parameter | Analytical HPLC | Preparative HPLC |
| Column | C18, 4.6 mm I.D. x 150-250 mm, 3-5 µm | C18, >20 mm I.D. x 250 mm, 5-10 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 20-30 min | Optimized based on analytical run |
| Flow Rate | 0.8-1.2 mL/min | >20 mL/min |
| Detection | UV at 210-220 nm or ELSD | UV at 210-220 nm |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Comprehensive Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection capabilities of mass spectrometry. nih.gov This hyphenated technique is exceptionally powerful for the comprehensive analysis of complex mixtures and for the confirmation of the identity of separated components. nih.govshopshimadzu.com
In the context of this compound, LC-MS allows for the simultaneous determination of its retention time and its mass-to-charge ratio. This dual detection provides a very high degree of confidence in the identification of the compound in a sample. Furthermore, LC-MS/MS can be performed on the eluting peak to obtain fragmentation data, further confirming the structure. This is particularly useful for identifying and characterizing any impurities or degradation products that may be present in the sample. A variety of LC-MS methods have been developed for the analysis of amino acids and their derivatives, often employing hydrophilic interaction liquid chromatography (HILIC) or mixed-mode columns for enhanced separation of polar analytes. nih.govshopshimadzu.com
Sophisticated Synthetic Strategies for O 2 Tert Butoxy 2 Oxoethyl L Serine and Its Functionalized Derivatives
Chemical Synthesis Pathways to Introduce the O-(2-(Tert-butoxy)-2-oxoethyl) Side Chain
The introduction of the O-(2-(tert-butoxy)-2-oxoethyl) moiety onto the L-serine scaffold is a pivotal step that can be achieved through several synthetic routes. The choice of method often depends on the desired protecting group scheme for the alpha-amino and carboxylic acid functionalities.
O-Alkylation Approaches of L-Serine Precursors
A primary method for forming the ether linkage on the serine side chain is through the O-alkylation of a suitably protected L-serine derivative. This typically involves the reaction of an N-protected serine, often with the carboxyl group also protected (e.g., as a methyl or benzyl (B1604629) ester), with a reagent that provides the tert-butoxycarbonylmethyl group.
A common alkylating agent for this purpose is tert-butyl bromoacetate. The reaction is generally carried out in the presence of a base, which deprotonates the hydroxyl group of the serine side chain, facilitating nucleophilic attack on the alkyl halide. For instance, N-Boc-L-serine can be reacted with benzyl bromide in the presence of cesium carbonate in DMF to first protect the carboxylic acid. chemicalbook.com Subsequent alkylation of the hydroxyl group can then be performed. Another approach involves using sodium hydride to deprotonate the hydroxyl group of an N-protected serine derivative, followed by the addition of the alkylating agent. rsc.org
The synthesis of the required O-tert-butyl serine precursor can be achieved by reacting serine methyl ester hydrochloride with isobutene in the presence of a strong acid catalyst. google.com This O-protected intermediate can then be N-protected and subsequently used in peptide synthesis.
Regioselective Esterification Reactions
While direct O-alkylation is more common for this specific compound, regioselective reactions are a cornerstone of carbohydrate and polyol chemistry and the principles can be applied to amino acid synthesis. nih.gov For serine derivatives, regioselectivity between the hydroxyl and carboxyl groups is paramount. Often, the carboxyl group is first protected as an ester (e.g., methyl or benzyl ester) to prevent its reaction during the subsequent O-alkylation of the hydroxyl group. orgsyn.orgresearchgate.netgoogle.com
The synthesis can commence with the esterification of L-serine with thionyl chloride in methanol (B129727) to yield serine methyl ester hydrochloride. google.comresearchgate.netgoogle.com This intermediate can then be N-protected, followed by O-alkylation of the free hydroxyl group. The choice of solvent and base is critical to ensure the reaction proceeds with high regioselectivity. For example, using a bulky base can favor deprotonation of the less sterically hindered hydroxyl group.
Strategic N-Terminal Protection for Subsequent Transformations
Application of Fluorenylmethyloxycarbonyl (Fmoc) Group in N-Protection
The fluorenylmethyloxycarbonyl (Fmoc) group is a widely used protecting group in solid-phase peptide synthesis (SPPS). sigmaaldrich.compeptide.com It is stable to acidic conditions but can be readily removed by treatment with a mild base, typically a solution of piperidine (B6355638) in an organic solvent. seplite.com This characteristic makes it orthogonal to the acid-labile tert-butyl (tBu) group used to protect the side chain of the serine derivative.
The resulting compound, Fmoc-Ser(OtBu)-OH, is a valuable building block in Fmoc-based SPPS. sigmaaldrich.compeptide.compeptide.com The use of the Fmoc group allows for the selective deprotection of the N-terminus for peptide bond formation, while the tBu group on the side chain remains intact. seplite.com The tBu group is typically removed at the final stage of synthesis during the cleavage of the peptide from the resin, often using a strong acid like trifluoroacetic acid (TFA). peptide.comiris-biotech.de
Utilization of the tert-Butyloxycarbonyl (Boc) Group in N-Protection
The tert-butyloxycarbonyl (Boc) group is another cornerstone of peptide synthesis, particularly in the Boc/Bzl protection strategy. biosynth.comresearchgate.net The Boc group is attached to the N-terminus and is readily cleaved under moderately acidic conditions, such as with trifluoroacetic acid (TFA). rsc.org
When using a Boc protection strategy for the N-terminus of O-(2-(tert-butoxy)-2-oxoethyl)-L-serine, the side chain protecting group must be stable to the acidic conditions used for Boc removal. The tert-butyl ester on the side chain is also acid-labile, which can present challenges for orthogonality. Therefore, this specific combination is less common. However, Boc-protected serine derivatives with other side-chain protections, like the benzyl (Bzl) group, are frequently used. rsc.org The compound Boc-Ser(tBu)-OH is also a commercially available reagent used in peptide synthesis. medchemexpress.comsigmaaldrich.com
Orthogonal Protecting Group Strategies in Multi-Step Synthesis
The success of complex, multi-step syntheses involving this compound hinges on the implementation of an orthogonal protecting group strategy. researchgate.netnih.gov This means that each class of protecting groups (N-terminal, C-terminal, and side-chain) can be removed selectively in any order without affecting the others. iris-biotech.debiosynth.com
The most common orthogonal scheme in modern peptide synthesis is the Fmoc/tBu strategy. seplite.comiris-biotech.deresearchgate.net In the context of this compound, the Fmoc group serves as the temporary N-terminal protection, while the tert-butyl ester on the side chain acts as a permanent protecting group that is removed during the final acid-mediated cleavage from the solid support. peptide.comseplite.com This allows for the iterative addition of amino acids to the growing peptide chain without premature deprotection of the serine side chain.
For more complex syntheses, such as the preparation of cyclic peptides or molecules with multiple, differentially functionalized side chains, additional orthogonal protecting groups may be required. researchgate.net These can include groups sensitive to photolysis, specific enzymes, or other unique chemical conditions, providing an even greater level of control over the synthetic sequence.
| Feature | Fmoc Protection | Boc Protection |
| Full Name | Fluorenylmethyloxycarbonyl | tert-Butyloxycarbonyl |
| Cleavage Condition | Mild base (e.g., Piperidine) seplite.com | Moderate acid (e.g., TFA) |
| Orthogonality | Orthogonal to acid-labile groups (e.g., tBu, Trt) seplite.comiris-biotech.de | Quasi-orthogonal to benzyl-based groups (cleaved by stronger acid) biosynth.comresearchgate.net |
| Typical Use Case | Solid-Phase Peptide Synthesis (SPPS) sigmaaldrich.compeptide.com | Solid-Phase and Solution-Phase Peptide Synthesis |
| Compatibility with this compound | Highly compatible; the tBu side chain is stable to Fmoc deprotection peptide.comseplite.com | Less common due to the similar lability of the Boc and tBu groups to acid |
Advanced Coupling Reagents and Conditions for Derivatization
The formation of an amide bond by coupling the carboxylic acid of this compound (or its N-protected form) with an amine is a fundamental step in its derivatization. The choice of coupling reagent is critical to ensure high yields, minimize side reactions, and prevent racemization at the chiral center. The evolution of peptide chemistry has moved from classical carbodiimides to more efficient onium salts. bgu.ac.il
Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC), were among the first reagents to enable in situ activation of carboxylic acids for amide bond formation. luxembourg-bio.comrsc.org The reaction proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is prone to rearrangement and can lead to racemization, especially in sensitive substrates. luxembourg-bio.com
To mitigate these side reactions, additive reagents like 1-hydroxybenzotriazole (B26582) (HOBt) are employed. researchgate.net HOBt intercepts the O-acylisourea to form a more stable and less reactive HOBt active ester. luxembourg-bio.comresearchgate.net This two-step, one-pot process significantly suppresses racemization and improves coupling efficiency. researchgate.net The combination of DCC and HOBt became a benchmark for peptide synthesis for many years. researchgate.net
While effective, DCC suffers from the formation of a dicyclohexylurea (DCU) byproduct that is poorly soluble in common organic solvents, complicating purification. This led to the adoption of more soluble carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and the water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDCI). luxembourg-bio.comthieme-connect.de
Table 1: Comparison of Common Carbodiimide (B86325) Reagents for Amide Bond Formation
| Reagent | Structure | Key Characteristics | Byproduct Solubility |
|---|---|---|---|
| DCC (N,N'-dicyclohexylcarbodiimide) | C₁₃H₂₂N₂ | Seminal coupling reagent; highly effective but prone to causing racemization without additives. luxembourg-bio.comrsc.org | Poor in most organic solvents, requires filtration. |
| DIC (N,N'-diisopropylcarbodiimide) | C₇H₁₄N₂ | Often substituted for DCC in Fmoc-based solid-phase synthesis due to better byproduct solubility. luxembourg-bio.com | Soluble in many organic solvents, easier removal. |
| EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) | C₉H₁₇N₃·HCl | Water-soluble carbodiimide, allowing for easy removal of excess reagent and urea (B33335) byproduct during aqueous workup. thieme-connect.de | High in water. |
This table summarizes key features of commonly used carbodiimide coupling agents.
Application of Uronium/Phosphonium (B103445) Salts (e.g., HBTU) in Coupling Reactions
To further improve coupling efficiency and reduce side reactions, a new class of reagents known as onium salts was developed. bgu.ac.il These include uronium salts like 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (B91526) (HBTU) and phosphonium salts like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (BOP). researchgate.netiu.edu
These reagents function by rapidly converting the carboxylic acid into its corresponding active ester (e.g., HOBt ester for HBTU) in the presence of a base, typically a non-nucleophilic amine like diisopropylethylamine (DIPEA). The reaction mechanism avoids the formation of a free carbodiimide species, leading to faster reaction times and cleaner product formation compared to traditional carbodiimide methods. researchgate.net HBTU and its analogues are widely used in both solution-phase and solid-phase peptide synthesis due to their high reactivity and reliability. researchgate.nettcichemicals.com
Table 2: Examples of Uronium and Phosphonium Coupling Reagents
| Reagent Type | Example | Full Name | Application Notes |
|---|---|---|---|
| Uronium Salt | HBTU | 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Widely used for its efficiency and ability to suppress racemization. researchgate.nettcichemicals.com |
| Uronium Salt | HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate | More reactive than HBTU, particularly useful for coupling sterically hindered amino acids. |
| Phosphonium Salt | BOP | (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate | One of the early phosphonium reagents; highly effective but produces a carcinogenic byproduct (HMPA). researchgate.net |
| Phosphonium Salt | PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | A safer alternative to BOP that avoids the formation of HMPA. |
This table provides examples of advanced onium salt-based coupling reagents used in modern amide synthesis.
Deprotection Strategies for the Tert-butyl Ester and N-Terminal Protecting Groups
Following derivatization, the selective removal of protecting groups is essential to unmask the final functional molecule. In the context of this compound derivatives, this involves cleaving the tert-butyl ester and a chosen N-terminal protecting group, such as the tert-butoxycarbonyl (Boc) or 9-fluorenylmethyloxycarbonyl (Fmoc) group.
The two major strategies in peptide synthesis, the Boc/Benzyl and Fmoc/tert-butyl approaches, are defined by the orthogonal stability of their protecting groups. rsc.org The tert-butyl ester of the serine side-chain is acid-labile, making it compatible with the Fmoc/tBu strategy, where the final deprotection is performed under strongly acidic conditions. rsc.org
Table 3: Common Deprotection Conditions for Tert-butyl and N-Terminal Protecting Groups
| Protecting Group | Chemical Structure | Cleavage Reagent/Condition | Selectivity Notes |
|---|---|---|---|
| Tert-butyl (tBu) Ester | -C(CH₃)₃ | Strong acids (e.g., Trifluoroacetic acid, TFA). rsc.org | Cleaved simultaneously with N-Boc groups. Orthogonal to the base-labile Fmoc group. |
| Tert-butoxycarbonyl (Boc) | -C(=O)O-C(CH₃)₃ | Strong acids (e.g., TFA); Milder acids (e.g., formic acid, oxalyl chloride). oup.comrsc.org | Acid-labile. Can be selectively removed under milder acidic conditions than some tBu ethers. oup.com |
| 9-Fluorenylmethyloxycarbonyl (Fmoc) | C₁₅H₁₁O₂- | Piperidine in an organic solvent (e.g., DMF). | Base-labile. Orthogonal to acid-labile groups like tBu and Boc. rsc.org |
This table outlines standard deprotection methods for protecting groups relevant to this compound chemistry.
Specific and milder conditions for deprotection have also been developed to accommodate sensitive substrates. For instance, the tert-butyl ester can be selectively cleaved in the presence of tert-butyl ethers using trimethylsilyl (B98337) triflate. thieme-connect.com Enzymatic methods using specific lipases and esterases offer a highly selective and mild route for tert-butyl ester hydrolysis, leaving other protecting groups like Boc and Fmoc intact. nih.gov For the N-Boc group, reagents such as 85% formic acid or catalytic montmorillonite (B579905) K-10 clay can achieve selective removal in the presence of tert-butyl esters under specific conditions. oup.comresearchgate.net A catalytic protocol using tris-4-bromophenylamminium radical cation ("magic blue") and triethylsilane has also been reported for the mild deprotection of tert-butyl groups from esters, ethers, and carbamates. acs.orgorganic-chemistry.org
O 2 Tert Butoxy 2 Oxoethyl L Serine As a Versatile Building Block in Complex Molecular Construction
Precursor in the Total Synthesis of Natural Products and Related Molecules
The primary application of O-tert-butyl protected serine derivatives is in solid-phase peptide synthesis (SPPS), a cornerstone technique for the total synthesis of peptide natural products and their analogues. nbinno.comchemimpex.com The tert-butyl group effectively masks the reactive hydroxyl side chain of serine, preventing unwanted side reactions during the iterative process of peptide chain elongation. nbinno.com This protecting group is stable to the basic conditions used for the removal of the temporary N-terminal Fmoc group but is readily cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), during the final deprotection and cleavage of the peptide from the solid support. nbinno.comgoogle.com
This strategy has been instrumental in the synthesis of numerous cyclic peptides, a class of natural products with significant therapeutic potential. The robust nature of the O-tert-butyl protection scheme allows for the assembly of complex linear peptide precursors on a solid support, which can then be cleaved and cyclized in solution. For instance, the synthesis of cyclic hexapeptides often employs 2-chlorotrityl chloride (2-CTC) resin, from which the protected linear peptide can be cleaved under mild acidic conditions that leave the side-chain protecting groups, including the O-tert-butyl group on serine, intact. Subsequent cyclization in solution, followed by global deprotection, yields the final natural product. nih.gov
Table 1: Application of O-tert-Butyl Serine Derivatives in the Synthesis of Peptide Natural Products
| Natural Product Class | Synthetic Strategy | Role of O-tert-Butyl Serine Derivative | Key Features |
|---|---|---|---|
| Cyclic Peptides | Solid-Phase Peptide Synthesis (SPPS) followed by solution-phase cyclization | Protected serine residue in the linear peptide precursor | Prevents side-chain reactions during synthesis; allows for selective deprotection |
| Linear Peptides | Solid-Phase Peptide Synthesis (SPPS) | Standard building block for incorporating serine | High yields and purity of the final peptide |
Role in the Generation of Chiral Compounds and Stereoselective Transformations
As a member of the chiral pool, O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine and its derivatives serve as versatile starting materials for the synthesis of other enantiopure molecules. The inherent chirality of the L-serine backbone is preserved and transferred throughout a synthetic sequence, making it a valuable tool in asymmetric synthesis. ankara.edu.trnbinno.comchemimpex.com
One notable application is in the synthesis of non-proteinogenic amino acids, such as N-protected β-hydroxyvalines. In a two-step protocol, N-protected O-tert-butyl-L-serine methyl esters are treated with a Grignard reagent (CH₃MgBr) to produce the corresponding diols. Subsequent selective oxidation of the primary alcohol yields the desired enantiopure N-protected β-hydroxyvaline. This transformation leverages the chiral scaffold of the serine derivative to create a new, valuable chiral building block. nih.gov
Furthermore, the strategic manipulation of O-tert-butyl-L-serine derivatives allows for the stereoselective synthesis of conformationally constrained amino acids. These modified amino acids are of great interest in medicinal chemistry as they can impart specific secondary structures to peptides, enhancing their biological activity and stability. researchgate.net By using the serine derivative as a chiral template, new stereocenters can be introduced with a high degree of control, leading to the formation of complex cyclic or rigidified amino acid structures.
Table 2: Stereoselective Transformations Utilizing O-tert-Butyl Serine Derivatives
| Transformation | Product | Key Reagents | Stereochemical Outcome |
|---|---|---|---|
| Grignard addition followed by selective oxidation | Enantiopure N-protected β-hydroxyvaline | CH₃MgBr, TEMPO/NaClO₂/NaOCl | Retention of chirality from the L-serine precursor |
Design and Synthesis of Specialized Linkers and Functional Probes
The chemical properties of this compound make it an attractive scaffold for the synthesis of specialized linkers and functional probes used in chemical biology and drug development. The bifunctional nature of the molecule, possessing both a carboxylic acid and a protected hydroxyl group, allows for orthogonal chemical modifications.
In the field of antibody-drug conjugates (ADCs), bifunctional and trifunctional linkers are crucial for attaching potent cytotoxic drugs to monoclonal antibodies. researchgate.netnih.gov While specific examples detailing the use of this compound in this context are emerging, its structure is well-suited for the construction of such linkers. The carboxylic acid can be used to attach the linker to the antibody, while the deprotected hydroxyl group can serve as a handle for conjugating a drug molecule or a fluorescent probe.
The synthesis of fluorescent amino acids for probing protein structure and function is another area where serine derivatives are employed. chemimpex.com The serine backbone can be chemically modified to incorporate a fluorophore, creating a probe that can be incorporated into peptides or proteins. The tert-butyl protecting group would play a critical role in such a synthesis, allowing for the selective modification of other parts of the molecule before its removal.
Moreover, the principles of solid-phase synthesis, where O-tert-butyl-L-serine is a key player, are also applied to the generation of positional scanning synthetic combinatorial libraries. These libraries are used for substrate profiling of enzymes and require the systematic incorporation of various amino acids, including protected serine derivatives, at specific positions in a peptide sequence. nih.gov
Table 3: Potential Applications in Linker and Probe Synthesis
| Application Area | Potential Role of this compound | Desired Features of Final Product |
|---|---|---|
| Antibody-Drug Conjugates (ADCs) | Core scaffold for bifunctional linkers | Specific drug-to-antibody ratio, stability in circulation, cleavability at the target site |
| Fluorescent Probes | Chiral backbone for fluorescent amino acids | High quantum yield, sensitivity to the local environment |
Pivotal Applications in Peptide and Protein Chemistry Research
Integration into Peptide Sequences through Solid-Phase Peptide Synthesis (SPPS)
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone method for the artificial production of peptides. O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine, typically used in its Nα-Fmoc protected form (Fmoc-Ser(CH2COOtBu)-OH), is fully compatible with standard SPPS protocols. The tert-butyl group on the side-chain carboxyl function acts as an orthogonal protecting group, remaining stable during the Fmoc-deprotection steps but being readily removable during the final acid cleavage from the resin. nih.gov
The direct incorporation of Fmoc-O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine into a growing peptide chain follows the standard, cyclical procedures of Fmoc-based SPPS. nih.gov The process begins with the deprotection of the N-terminal Fmoc group on the resin-bound peptide, typically using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF). Following the removal of the piperidine and thorough washing, the Fmoc-O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine is activated and coupled to the newly freed N-terminal amine.
Activation is achieved using common coupling reagents. The choice of reagents can be tailored to the specific sequence to optimize coupling efficiency and minimize racemization. After the coupling reaction is complete, the resin is washed again to remove excess reagents and byproducts, making the peptide ready for the next cycle of deprotection and coupling. This automated or manual process allows for the precise placement of the modified serine residue within the desired peptide sequence. nih.gov
| Step | Reagent/Solvent | Typical Concentration/Conditions | Purpose |
|---|---|---|---|
| Fmoc Deprotection | Piperidine in DMF | 20% (v/v) | Removes the N-terminal Fmoc protecting group from the growing peptide chain. |
| Amino Acid Activation/Coupling | HBTU/DIPEA in DMF | 4 eq. Amino Acid, 3.9 eq. HBTU, 6 eq. DIPEA | Activates the carboxylic acid of the incoming amino acid for amide bond formation. |
| Amino Acid Activation/Coupling | DIC/HOBt in DMF | 4 eq. Amino Acid, 4 eq. DIC, 4 eq. HOBt | Forms an active ester intermediate to facilitate amide bond formation. |
| Washing | DMF, DCM | Multiple washes | Removes excess reagents and byproducts after deprotection and coupling steps. |
| Final Cleavage & Deprotection | TFA "cocktail" (e.g., TFA/TIS/H₂O) | 95% / 2.5% / 2.5% | Cleaves the completed peptide from the solid support and removes side-chain protecting groups, including the tert-butyl ester. |
While the tert-butyl ester protecting group is generally robust, potential side reactions can occur during prolonged or repeated exposure to the basic conditions of Fmoc deprotection. A primary concern is the premature, albeit slow, cleavage of the tert-butyl group by piperidine. A more significant risk, particularly in sequences containing aspartic acid, is the formation of an aspartimide intermediate, which can be promoted by an adjacent serine residue. Although glutarimide (B196013) formation is a known issue for glutamine, the analogous side reaction for this serine derivative is less common.
To mitigate these risks, several strategies can be employed:
Optimized Coupling: Ensuring rapid and complete coupling reactions minimizes the number of cycles and the peptide's total time on the resin. Using highly efficient coupling reagents like HATU or COMU can be beneficial.
Sequence Considerations: When designing the peptide, placing sterically hindering residues next to the modified serine can sometimes shield it from unwanted reactions.
Solution-Phase Peptide Synthesis Methodologies Incorporating the Compound
Although less common for long peptides due to challenges in purification, solution-phase peptide synthesis remains a powerful method, particularly for the production of shorter peptides or peptide fragments. In this approach, a version of this compound with N-terminal protection suitable for solution-phase chemistry (e.g., Boc or Z group) would be used.
The synthesis involves the stepwise coupling of protected amino acids in a suitable organic solvent. nih.gov After each coupling step, the N-terminal protecting group of the resulting dipeptide (or larger peptide) is removed. Unlike SPPS, the product is purified after each step to remove unreacted starting materials and byproducts, often via extraction or chromatography. nih.gov The use of this compound in this methodology allows for the creation of peptides where the side-chain ester can be deprotected in a final step, typically using acidolysis, which also removes the Boc group if used.
Research Avenues in Chemical Biology and Medicinal Chemistry Utilizing the Compound
Development of Enzyme Inhibitors and Modulators
The strategic design of enzyme inhibitors is a cornerstone of drug discovery. O-tert-Butyl-L-serine and its derivatives are valuable starting materials for creating molecules that can modulate the activity of various enzymes. chemimpex.comchemimpex.com The inherent chirality and functionality of the serine scaffold allow for the construction of compounds that can fit precisely into the active sites of target enzymes.
One prominent area of research is the development of inhibitors for proteases. For instance, serine derivatives have been systematically designed and synthesized to target the SARS coronavirus 3CL protease, an enzyme essential for viral replication. nih.gov In these studies, a serine core is functionalized at multiple positions to mimic the natural peptide substrate of the enzyme, leading to compounds that can block its activity. nih.gov Researchers have synthesized libraries of cinnamoyl-L-serine and benzoyl-L-serine derivatives and evaluated their inhibitory potential, with some compounds showing significant activity against the mutant protease. nih.gov
Another class of enzymes targeted by serine-derived molecules are racemases. These enzymes interconvert L- and D-amino acids. D-serine, for example, is a crucial neuromodulator, and its levels are controlled by serine racemase, making this enzyme a potential therapeutic target. nih.gov Studies on substrate-product analogues, such as α-(hydroxymethyl)serine, have provided insights into the inhibition mechanisms of serine racemase, demonstrating that serine derivatives can act as modest, mixed-type inhibitors. nih.gov This line of research suggests that appropriately designed molecules based on the O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine scaffold could be explored for developing more potent and selective racemase inhibitors.
The table below details findings from studies on enzyme inhibitors derived from serine analogues.
Table 1: Inhibitory Activity of Serine-Derived Compounds Against SARS-CoV 3CL R188I Mutant Protease This table is interactive. You can sort and filter the data.
| Compound ID | P'1 Modification | P4 Modification | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| ent-3 | Cinnamoyl | Benzoyl | 125 | nih.gov |
| ent-7k | Cinnamoyl | 4-Fluorobenzoyl | 98 | nih.gov |
| 6a | His | Benzoyl | >250 | nih.gov |
| 6b | pGlu | Benzoyl | >250 | nih.gov |
**6.2. Rational Design of Chemical Probes and Ligands
The rational design of molecules that can selectively bind to and modulate biological targets is a fundamental aspect of medicinal chemistry. This compound provides a chiral scaffold that is frequently employed in the synthesis of such targeted chemical probes and ligands.
Integrins are a family of transmembrane receptor proteins that mediate cell-matrix and cell-cell adhesion, playing a critical role in processes like cell signaling, migration, and proliferation. nih.gov Consequently, they have emerged as significant targets for anti-cancer therapeutics. One common strategy for designing integrin antagonists is to create mimetics of the Arginyl-Glycyl-Aspartyl (RGD) peptide sequence, which is a natural ligand for many integrins.
In the synthesis of a series of potent RGD mimetics, a beta-amino alanine (B10760859) unit was incorporated to mimic the carboxylic acid of the aspartate residue. nih.gov O-tert-Butyl-L-serine is an ideal precursor for generating such beta-amino alanine moieties within a synthetic framework. The research described the creation of antagonists with a central 2,5-disubstituted tetrahydrofuran (B95107) core, a guanidino group, and the aforementioned beta-amino alanine unit. nih.gov The resulting compounds were tested for their ability to inhibit various integrin subtypes, revealing that both the stereochemistry of the core and the nature of the linker significantly influenced binding activity and selectivity. nih.gov
Advanced Research Methodologies and Emerging Directions
Computational Chemistry and Molecular Modeling Studies Applied to the Compound and its Conjugates
Computational chemistry and molecular modeling have become indispensable tools in modern chemical and biological research. nih.gov These methods allow for the simulation of molecular behavior at an atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone. For O-(2-(Tert-butoxy)-2-oxoethyl)-L-serine, a protected amino acid building block, these computational approaches are critical for predicting how it will influence the structure and function of larger molecules, such as peptides and therapeutic conjugates, into which it is incorporated.
Conformational analysis investigates the different three-dimensional arrangements that a molecule can adopt, while molecular dynamics (MD) simulations model the physical movements of atoms and molecules over time. nih.gov For peptides and other conjugates containing this compound, these simulations are crucial for understanding their structural flexibility, stability, and interaction with biological targets.
The process involves creating a virtual system containing the molecule of interest, solvated in water, and simulating its behavior over nanoseconds to microseconds. nih.gov By analyzing the trajectory, researchers can identify stable conformations, hydrogen-bonding networks, and dynamic behavior. nih.gov
Table 1: Typical Parameters for Molecular Dynamics (MD) Simulations of Peptide Conjugates
| Parameter | Description | Typical Values/Examples |
|---|---|---|
| Force Field | A set of parameters and equations used to describe the potential energy of the system. | AMBER, CHARMM, GROMOS |
| Water Model | Explicit representation of water molecules in the simulation box. | TIP3P, SPC/E |
| Ensemble | Statistical mechanics ensemble defining the thermodynamic state (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric), NVT (Canonical) |
| Simulation Time | The duration of the simulation, which determines the timescale of observable molecular events. | 100 ns - 10 µs |
| Software | Programs used to run and analyze the simulations. | GROMACS, AMBER, NAMD |
Structure-Activity Relationship (SAR) is a fundamental concept in medicinal chemistry that correlates the chemical structure of a molecule with its biological activity. wikipedia.org By systematically modifying the structure of a lead compound and evaluating the resulting changes in activity, researchers can identify the key chemical features, or pharmacophores, responsible for its effects. wikipedia.orgmdpi.com When these relationships are expressed mathematically, the approach is known as Quantitative Structure-Activity Relationship (QSAR). wikipedia.orgmdpi.com
For derivatives of this compound, SAR studies are crucial for optimizing their function within a larger conjugate, such as a peptide-based drug. For instance, if this serine derivative is part of a peptide designed to inhibit a specific enzyme, SAR studies would involve synthesizing analogues with different protecting groups or modifications to the serine backbone. nih.govresearchgate.net
Predictive modeling, often using 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can then be used to build a computational model that predicts the activity of novel, unsynthesized compounds. mdpi.com These models map the steric and electrostatic field requirements of the target's binding site, guiding the design of more potent and selective derivatives. mdpi.com For example, a model might indicate that a bulkier group is preferred at one position, while a hydrogen bond donor is required at another to enhance binding affinity. mdpi.comnih.gov
Table 2: Illustrative SAR Data for a Hypothetical Peptide Series Based on a Serine Derivative
| Compound Analogue | Modification from Parent Structure | Relative Inhibitory Potency (IC₅₀) | SAR Interpretation |
|---|---|---|---|
| Parent Peptide | Contains this compound | 1.0x | Baseline activity |
| Analogue 1 | tert-butyl ether replaced with a methyl ether | 0.2x | Bulk at the ether position appears crucial for activity. |
| Analogue 2 | tert-butyl ester replaced with an ethyl ester | 0.8x | Size of the ester group has a moderate effect on potency. |
| Analogue 3 | L-serine replaced with D-serine | <0.01x | Strict stereochemical requirement for the L-configuration. |
| Analogue 4 | Serine backbone replaced with β-alanine | 0.1x | The specific α-amino acid backbone is important for maintaining conformation. |
Automation and High-Throughput Synthesis of this compound Derivatives
The demand for large libraries of peptides and other complex molecules for drug discovery and materials science has driven the development of automated and high-throughput synthesis platforms. nih.govpeptide2.com this compound, as a protected amino acid, is a key building block in many of these automated protocols, particularly in Solid Phase Peptide Synthesis (SPPS). rsc.org
Automated SPPS allows for the rapid, sequential addition of amino acid residues to a growing peptide chain anchored to a solid support. amidetech.com Modern synthesizers can perform all the necessary steps—deprotection, coupling, and washing—without manual intervention, enabling the creation of dozens or even hundreds of different peptides simultaneously. amidetech.comnih.gov The use of pre-weighed reagent capsules and advanced software control has further simplified the process, making it accessible for the rapid assembly of complex molecules like PROTACs. rsc.org
Fast-flow peptide synthesis is an emerging technology that uses high temperatures and continuous flow of reagents to dramatically reduce synthesis times, with amino acid residues being incorporated in as little as 40 seconds. amidetech.com This allows for the synthesis of protein chains up to 164 amino acids long in just a few hours. amidetech.com Such technologies rely on high-quality, protected building blocks like this compound to ensure high fidelity and purity of the final product.
Table 3: Comparison of Automated Peptide Synthesis Technologies
| Technology | Principle | Key Advantages | Typical Throughput |
|---|---|---|---|
| Batch SPPS Synthesizer | Multiple reaction vessels are processed in parallel for coupling and deprotection steps. | High flexibility, well-established. | 24-96 peptides per run |
| Flow Chemistry SPPS | Reagents are continuously pumped through a reactor containing the solid support. | Very fast cycle times, efficient reagent use, reduced side reactions. amidetech.com | High-purity single peptides or small libraries |
| Microfluidic Synthesis | Synthesis is performed on a microchip, using very small volumes of reagents. | Low reagent consumption, precise control. | High-throughput screening libraries |
| Capsule-Based Synthesis | Pre-packaged capsules contain all necessary reagents for a single coupling step. | Simplicity, reduced human error, safe handling of reagents. rsc.org | Flexible, from single to multiple syntheses |
Chemo-Enzymatic Synthesis Approaches for Enhanced Efficiency and Selectivity
Chemo-enzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and efficiency of biological catalysts (enzymes). beilstein-journals.orgnih.gov This approach is particularly valuable for the synthesis of complex, stereochemically defined molecules like derivatives of this compound. nih.govnih.gov
Enzymes can be used to perform specific transformations under mild conditions (neutral pH, room temperature), often avoiding the need for cumbersome protection and deprotection steps required in purely chemical methods. acs.org For serine derivatives, enzymes like lipases or proteases could be employed for the highly selective formation or hydrolysis of the tert-butyl ester bond, potentially leaving other functional groups untouched. This regioselectivity and stereoselectivity are hallmarks of enzymatic catalysis. acs.org
For example, studies have shown that β-galactosidase can be used to catalyze the transfer of a galactose unit to serine derivatives, with the efficiency depending on the protecting groups on the amino acid. nih.gov Molecular docking simulations can be used in conjunction with these experiments to predict which derivatives will be the best substrates for the enzyme, further integrating computational and enzymatic approaches. nih.gov Similarly, transaminases or aldolases could be used to construct the serine backbone itself from simpler precursors with high stereocontrol. acs.org This integration of chemical and enzymatic steps allows for more sustainable and efficient synthetic routes to complex target molecules. beilstein-journals.orgnih.gov
Table 4: Potential Enzymatic Reactions for Modifying Serine Derivatives
| Enzyme Class | Type of Reaction | Potential Application for Serine Derivatives |
|---|---|---|
| Lipase/Esterase | Esterification / Hydrolysis | Selective formation or cleavage of the tert-butyl ester. |
| Protease | Amide bond formation / Hydrolysis | Peptide bond formation in a peptide synthesis context. |
| Glycosyltransferase | Glycosidic bond formation | Addition of sugar moieties to the serine hydroxyl group. nih.govnih.gov |
| Threonine Aldolase | Aldol addition | Stereoselective synthesis of the serine backbone from glycine (B1666218) and formaldehyde. acs.org |
| Transaminase | Amine group transfer | Synthesis of serine from its corresponding α-keto acid, hydroxypyruvic acid. acs.org |
Table 5: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Serine |
| Threonine |
| Glycine |
| tert-butyl bromoacetate |
| Galactose |
| β-alanine |
| Hydroxypyruvic acid |
| Formaldehyde |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
